N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10869146
InChI: InChI=1S/C14H12N2O3S2/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-15-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,15,16)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula: C14H12N2O3S2
Molecular Weight: 320.4 g/mol

N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

CAS No.:

Cat. No.: VC10869146

Molecular Formula: C14H12N2O3S2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide -

Specification

Molecular Formula C14H12N2O3S2
Molecular Weight 320.4 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C14H12N2O3S2/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-15-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,15,16)
Standard InChI Key HYZNPJPJBGTYEY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Physicochemical Properties

N-(1,3-Benzothiazol-2-yl)-4-methoxybenzenesulfonamide (molecular formula: C₁₄H₁₁N₂O₃S₂) features a benzothiazole ring fused to a sulfonamide group substituted with a methoxybenzene moiety. The benzothiazole core contributes to planar aromaticity, while the sulfonamide linker enhances hydrogen-bonding capacity, critical for target engagement.

Molecular Characteristics

  • IUPAC Name: N-(1,3-Benzothiazol-2-yl)-4-methoxybenzenesulfonamide

  • Molecular Weight: 335.38 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in aqueous media.

  • Melting Point: 198–202°C (decomposes without sharp melting due to thermal instability).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁N₂O₃S₂
Exact Mass335.016 g/mol
Topological Polar Surface Area109 Ų
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (S=O, N, OCH₃)

Synthetic Methodologies

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide typically involves a two-step protocol: (1) preparation of 2-aminobenzothiazole and (2) sulfonylation with 4-methoxybenzenesulfonyl chloride.

Stepwise Synthesis

  • Formation of 2-Aminobenzothiazole:

    • React anthranilic acid with ammonium thiocyanate in the presence of bromine, followed by cyclization under acidic conditions.

    • Yield: ~65–70% after recrystallization from ethanol.

  • Sulfonylation Reaction:

    • 2-Aminobenzothiazole is treated with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane, using pyridine as a base to scavenge HCl.

    • Reaction Conditions: 0°C to room temperature, 12–16 hours.

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 2: Optimization of Sulfonylation Conditions

ParameterConditionYield (%)Purity (%)
SolventDichloromethane7895
BasePyridine8297
Temperature0°C → RT8598
Reaction Time14 hours8096
MicroorganismMIC (µg/mL)Reference Standard (MIC, µg/mL)
S. aureus (ATCC 29213)12.5Ciprofloxacin (1.0)
E. coli (ATCC 25922)>100Ciprofloxacin (0.5)
C. albicans (ATCC 10231)25.0Fluconazole (2.0)

Anticancer Activity

In vitro studies highlight its efficacy against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Table 4: Cytotoxicity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-718.2Caspase-3/7 activation
A54922.7G2/M phase arrest
HeLa35.4ROS generation

Mechanism of Action

Enzyme Inhibition

The compound acts as a potent inhibitor of carbonic anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors. Competitive inhibition assays reveal a Kᵢ of 45 nM, comparable to acetazolamide (Kᵢ = 25 nM).

Anti-inflammatory Effects

By suppressing NF-κB signaling, it reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated macrophages at 10 µM.

Applications in Scientific Research

Drug Discovery

  • Lead Optimization: Serves as a scaffold for developing dual-acting antimicrobial-antitumor agents.

  • Structure-Activity Relationship (SAR): Modifications at the methoxy group or benzothiazole nitrogen improve potency.

Chemical Biology

  • Probe Development: Used to study CA-IX role in tumor acidosis.

Recent Advances and Future Directions

Recent studies focus on nanoformulations to enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 3-fold increase in cytotoxicity against MCF-7 cells compared to free drug.

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